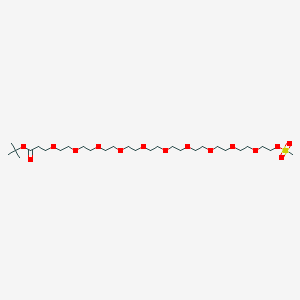

Ms-PEG10-t-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15S/c1-28(2,3)43-27(29)5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-44(4,30)31/h5-26H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPJMBXQRCKQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ms-PEG10-t-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of Ms-PEG10-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The methodologies presented are based on established chemical principles and published procedures for analogous compounds, offering a robust framework for its preparation and analysis in a research setting.

Introduction

This compound is a linear PEG derivative featuring a methanesulfonyl (mesyl) group at one terminus and a t-butyl protected carboxylic acid at the other, connected by a ten-unit polyethylene glycol spacer. This heterobifunctional architecture makes it a valuable tool in bioconjugation, drug delivery, and materials science. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to amines, thiols, or hydroxyls. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation or surface functionalization. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.

Synthesis of this compound

A plausible and efficient two-step synthetic route starting from commercially available HO-PEG10-COOH is outlined below. The first step involves the selective protection of the carboxylic acid as a t-butyl ester, followed by the mesylation of the terminal hydroxyl group.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of HO-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol)

-

Reagents and Materials:

-

HO-PEG10-COOH (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

t-Butyl bromoacetate (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve HO-PEG10-COOH in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add K₂CO₃ to the solution and stir the suspension at room temperature for 30 minutes.

-

Add t-butyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield HO-PEG10-COOtBu as a clear oil.

-

Step 2: Synthesis of Ms-PEG10-COOtBu (tert-butyl 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl methanesulfonate)

-

Reagents and Materials:

-

HO-PEG10-COOtBu (1.0 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Methanesulfonyl chloride (MsCl, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified HO-PEG10-COOtBu in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA to the solution, followed by the dropwise addition of MsCl.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound. Further purification by column chromatography may be performed if necessary.

-

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity, purity, and integrity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the characterization analyses.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.38 | t | 2H | Ms O-CH₂ -CH₂-O- |

| ~3.78 | t | 2H | MsO-CH₂-CH₂ -O- |

| ~3.64 | s | ~36H | -O-CH₂ -CH₂ -O- (PEG backbone) |

| ~3.08 | s | 3H | CH₃ -SO₂- |

| ~2.45 | t | 2H | -O-CH₂ -CH₂-COO- |

| ~1.46 | s | 9H | -C(CH₃ )₃ |

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.8 | C =O (Ester) |

| ~80.6 | -C (CH₃)₃ |

| ~70.5-71.0 | -O-C H₂-C H₂-O- (PEG backbone) |

| ~69.2 | MsO-C H₂-CH₂-O- |

| ~68.7 | -O-C H₂-CH₂-COO- |

| ~37.7 | C H₃-SO₂- |

| ~28.1 | -C(C H₃)₃ |

Table 3: Mass Spectrometry and HPLC Data

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₅₄O₁₄S |

| Molecular Weight | 634.78 g/mol |

| Mass Spectrometry (ESI-MS) | m/z = 657.32 [M+Na]⁺ |

| HPLC Purity | >95% (as determined by ELSD or RI detection) |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra and integrate the peaks to confirm the presence of all expected functional groups and the integrity of the PEG backbone.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in methanol (B129727) or acetonitrile (B52724).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Observe the mass spectrum for the characteristic sodium adduct ([M+Na]⁺) to confirm the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with water and acetonitrile as the mobile phases.

-

Since the compound lacks a strong UV chromophore, use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

-

Calculate the purity based on the area of the product peak relative to the total peak area.

-

Deprotection of the t-Butyl Ester

A key feature of this compound is the ability to selectively remove the t-butyl protecting group to unmask the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Diagram of the t-Butyl Ester Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the t-butyl ester.

Experimental Protocol: Deprotection

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

-

Triturate the resulting residue with cold diethyl ether to precipitate the deprotected product (Ms-PEG10-COOH).

-

Collect the solid product by filtration and dry under vacuum.

-

This deprotected form is now ready for conjugation to amine-containing molecules via standard carbodiimide (B86325) chemistry (e.g., using EDC/NHS).

A Comprehensive Technical Guide to the Physicochemical Properties of Ms-PEG10-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG10-t-butyl ester is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker in the development of advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a ten-unit PEG chain, providing hydrophilicity and a flexible spacer, a methanesulfonyl (mesyl) group, which is an excellent leaving group for nucleophilic substitution, and a t-butyl ester, a protecting group for a carboxylic acid that can be removed under acidic conditions. This guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a linker, influencing the solubility, stability, and overall pharmacokinetic profile of the resulting conjugate.

| Property | Value | Reference/Method |

| Molecular Formula | C27H54O14S | Calculated |

| Molecular Weight | 634.77 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil/solid | General observation for similar PEG derivatives |

| Purity | ≥95% | Typically determined by RP-HPLC or NMR |

| Solubility | Soluble in DMSO, DCM, DMF | [General solubility for similar PEG linkers] |

| Storage Conditions | -20°C | Recommended for long-term stability |

| Stability | The t-butyl ester is acid-labile. | General knowledge of t-butyl ester protecting groups |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the mesylation of the terminal hydroxyl group of HO-PEG10-t-butyl ester. A general, adaptable protocol is provided below.

Materials:

-

HO-PEG10-t-butyl ester

-

Mesyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HO-PEG10-t-butyl ester in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (typically 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Mesylation: Slowly add mesyl chloride (typically 1.1-1.3 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the PEG backbone (repeating ethylene (B1197577) oxide units, typically observed around 3.6 ppm), the t-butyl group (a singlet around 1.4 ppm), and the mesyl group (a singlet around 3.0 ppm). The integration of these signals should correspond to the expected proton count.

-

¹³C NMR: To identify the carbon signals of the PEG backbone, the t-butyl ester, and the mesyl group, confirming the overall structure.

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: To determine the molecular weight of the compound and confirm its identity. The observed mass should correspond to the calculated molecular weight of this compound.

3. Chromatographic Analysis:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the compound. A single major peak indicates high purity.

-

Size-Exclusion Chromatography (SEC): To analyze the size and dispersity of the PEG linker, ensuring it is monodisperse.

4. Stability Assessment:

-

Forced Degradation Studies: To evaluate the stability of the molecule under various stress conditions (e.g., acidic, basic, oxidative, thermal). The degradation can be monitored by RP-HPLC. For instance, the cleavage of the t-butyl ester can be observed under acidic conditions.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

General PROTAC Mechanism of Action

While this compound is not directly involved in a cellular signaling pathway, it is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system. The following diagram illustrates this general mechanism.

Caption: General mechanism of PROTAC-mediated protein degradation.

An In-depth Technical Guide to PEG10-t-butyl Esters for Researchers and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, molecular weight, and relevant experimental protocols for various PEG10-t-butyl ester derivatives. These compounds are versatile polyethylene (B3416737) glycol (PEG) linkers commonly employed in bioconjugation, drug delivery, and proteomics research. The tert-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions, enabling further chemical modifications.

Core Compounds and Their Properties

While the specific entity "Ms-PEG10-t-butyl ester" is not commonly found in scientific literature, it is likely a variation or a typographical error of more prevalent derivatives. This guide will focus on three widely used analogs: m-PEG10-t-butyl ester (methoxy-terminated), Acid-PEG10-t-butyl ester, and Amino-PEG10-t-butyl ester.

Chemical Structures and Molecular Weights

The fundamental structure of these linkers consists of a decaethylene glycol (PEG10) chain, which imparts hydrophilicity and favorable pharmacokinetic properties to conjugated molecules. The key distinction between the derivatives lies in their terminal functional groups.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| m-PEG10-t-butyl ester | C26H52O12 | 556.7 | 2768015-31-0[1] |

| Acid-PEG10-t-butyl ester | C28H54O14 | 614.7 | Not Available |

| Amino-PEG10-t-butyl ester | C27H55NO12 | 585.73 | 1818294-42-6[2][3] |

Below is a visual representation of the general structure of a terminally functionalized PEG10-t-butyl ester.

Experimental Protocols

The synthesis and application of PEG10-t-butyl esters involve a series of well-defined chemical reactions. The following sections detail the key experimental procedures.

Synthesis of Acid-PEG10-t-butyl ester

The synthesis of Acid-PEG10-t-butyl ester is a multi-step process that begins with the assembly of the PEG backbone, followed by functionalization and purification.

1. PEG10 Backbone Assembly:

-

Anhydrous ethylene (B1197577) oxide is polymerized under alkaline conditions to produce HO-PEG10-OH with a controlled polydispersity (Đ <1.05)[4].

2. Terminal Functionalization:

-

Carboxylic Acid Installation: The PEG10 diol is reacted with bromoacetic acid, followed by oxidation to introduce a terminal carboxylic acid.

-

t-Butyl Protection: The other terminal hydroxyl group is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane (B109758) to form the t-butyl ester[4].

3. Purification:

-

The final product is purified using sequential chromatographic steps, typically starting with silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 98%.[4]

-

The purity and identity of the product are confirmed by analytical techniques such as MALDI-TOF mass spectrometry.[4]

Deprotection of the t-Butyl Ester

A key feature of these linkers is the ability to remove the t-butyl protecting group under acidic conditions to reveal a reactive carboxylic acid.

-

Reagents: Trifluoroacetic acid (TFA) is commonly used for deprotection. A typical solution is 95% TFA in water (v/v)[4].

-

Procedure: The t-butyl ester-containing compound is dissolved in the TFA solution and stirred at room temperature.

-

Kinetics: The deprotection is generally rapid, with a half-life of approximately 15 minutes at 25°C[4].

Amide Bond Formation

The terminal functional groups of these PEG linkers can be used for conjugation to other molecules, such as proteins or small-molecule drugs.

-

Amino-PEG10-t-butyl ester: The terminal amino group can react with carboxylic acids or activated NHS esters to form a stable amide bond.

-

Acid-PEG10-t-butyl ester (after deprotection): The deprotected carboxylic acid can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to react with primary amines, yielding a stable amide bond with a coupling efficiency of 92-95%[4].

Applications in Drug Development

The hydrophilic PEG spacer of these linkers increases the aqueous solubility of conjugated compounds. This property is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and other drug delivery systems. The ability to control the conjugation chemistry through the terminal functional groups allows for precise attachment of payloads to antibodies or other targeting moieties. For instance, Acid-PEG10-t-butyl ester has demonstrated a 3.2-fold higher conjugation efficiency compared to amino-PEG derivatives in ADC applications[4].

Storage and Stability

Proper storage is crucial to maintain the integrity of these reagents.

| Compound | Storage Condition |

| m-PEG10-t-butyl ester | -20°C[1] |

| Acid-PEG10-t-butyl ester | -20°C (desiccated)[4] |

| Amino-PEG10-t-butyl ester | 0 - 4°C for short term, -20°C for long term[2] |

Under recommended storage conditions, these compounds are stable for extended periods. For example, Acid-PEG10-t-butyl ester shows less than or equal to 3% decomposition after 12 months at -20°C[4].

References

The Pivotal Role of Paternally Expressed Gene 10 (PEG10) in Embryonic and Placental Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived, imprinted gene that is essential for the intricate processes of embryonic and placental development. Its expression is predominantly paternal, and its function is critical for the formation of a functional placenta, which is indispensable for fetal growth and survival. This technical guide provides a comprehensive overview of the multifaceted roles of PEG10, detailing its impact on cellular processes, its interplay with key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Functions of PEG10 in Development

PEG10 plays a crucial role in several fundamental cellular processes that are vital for the proper development of the embryo and placenta. These functions include the promotion of cell proliferation, migration, and invasion, all of which are essential for the establishment of the placental architecture and the feto-maternal interface.

Trophoblast Proliferation and Differentiation

PEG10 is highly expressed in trophoblast cells and is a key driver of their proliferation. Knockdown of PEG10 in trophoblast cell lines has been shown to significantly reduce their proliferative capacity. This is critical for the expansion of the trophoblast population, which forms the outer layer of the blastocyst and is the primary cell type of the placenta. While crucial for proliferation, studies have shown that reduced PEG10 expression in human trophoblast stem cells (hTSCs) does not significantly alter their differentiation into syncytiotrophoblasts or extravillous trophoblasts (EVTs), suggesting its primary role is in the expansion of the progenitor pool.

Trophoblast Migration and Invasion

The invasion of extravillous trophoblasts into the maternal decidua is a hallmark of successful placentation, anchoring the fetus to the uterus and remodeling the maternal spiral arteries to ensure adequate blood flow. PEG10 is a potent promoter of this invasive behavior. Silencing of PEG10 in trophoblast cells leads to a marked reduction in their migratory and invasive capabilities. This is achieved, in part, through the regulation of matrix metalloproteinases (MMPs) and their inhibitors. Specifically, PEG10 has been shown to upregulate the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, while downregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).

Quantitative Data on PEG10 Function

The following tables summarize the quantitative effects of PEG10 manipulation on key cellular processes in trophoblast cells, as reported in various studies.

| Cell Line | Manipulation | Parameter | Result | Citation |

| JEG-3 | PEG10 siRNA | mRNA Level | 76% reduction | [1] |

| JEG-3 | PEG10 siRNA | Protein Level | 71% reduction | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | mRNA Level | 75% reduction | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | Protein Level | 71% reduction | [1] |

Table 1: Efficiency of PEG10 Knockdown in Trophoblast Cells

| Cell Line | Manipulation | Assay | Result | Citation |

| JEG-3 | PEG10 siRNA | MTT Assay | Decreased proliferative capacity | [1] |

| JEG-3 | PEG10 siRNA | Scratch Wound Assay | Lower wound closure rate (p<0.05) | [1] |

| JEG-3 | PEG10 siRNA | Matrigel Transwell Assay | Remarkably reduced invasiveness (p<0.001) | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | Matrigel Transwell Assay | Profoundly suppressed invasiveness | [1] |

Table 2: Functional Effects of PEG10 Silencing on Trophoblast Cell Behavior

| Cell Line | Manipulation | Gene/Protein | Change | Citation |

| JEG-3 | PEG10 siRNA | MMP-2 mRNA | ~50% reduction | [1] |

| JEG-3 | PEG10 siRNA | MMP-9 mRNA | ~50% reduction | [1] |

| JEG-3 | PEG10 siRNA | TIMP-1 mRNA | >2-fold upregulation | [1] |

| JEG-3 | PEG10 siRNA | MMP-2 Protein | ~50% reduction | [1] |

| JEG-3 | PEG10 siRNA | MMP-9 Protein | ~50% reduction | [1] |

| JEG-3 | PEG10 siRNA | TIMP-1 Protein | >2-fold upregulation | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | MMP-2 | Significant downregulation | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | MMP-9 | Significant downregulation | [1] |

| Primary Chorionic Villous Cells | PEG10 siRNA | TIMP-1 | Significant upregulation | [1] |

Table 3: Regulation of Invasion-Related Molecules by PEG10

| Condition | Tissue | Parameter | Result | Citation |

| Early-onset Preeclampsia | Placenta | PEG10 mRNA | Significantly reduced (p=0.04) | [2] |

| Early-onset Preeclampsia | Placenta | PEG10 Protein | Reduced (p=0.03) | [2] |

| Hypoxia (1% O2) | hTSCs | PEG10 mRNA | Significantly reduced (p<0.01) | [3] |

| TNFα treatment | hTSCs | PEG10 mRNA | Significantly reduced (p<0.01) | [3] |

Table 4: PEG10 Expression in Pathological Conditions

PEG10 and Key Signaling Pathways

PEG10 does not function in isolation; it is intricately linked with several major signaling pathways that govern embryonic and placental development.

TGF-β Signaling Pathway

The relationship between PEG10 and the Transforming Growth Factor-beta (TGF-β) signaling pathway is complex and appears to be context-dependent, often exhibiting mutual inhibition. In some cellular contexts, TGF-β signaling has been shown to suppress PEG10 expression.[4] Conversely, PEG10 can interfere with both the canonical (SMAD-dependent) and non-canonical TGF-β signaling pathways.[5] Knockdown of PEG10 in human trophoblast stem cells leads to reduced activation of the SMAD binding element, indicating a role for PEG10 in modulating the canonical TGF-β pathway.[3]

Figure 1: Simplified diagram of the mutual inhibitory relationship between PEG10 and the TGF-β signaling pathway.

Wnt/β-catenin Signaling Pathway

Emerging evidence suggests that PEG10 can activate the Wnt/β-catenin signaling pathway. Overexpression of PEG10 has been linked to the activation of this pathway, promoting cell proliferation and inhibiting apoptosis in certain cancer cell lines, a mechanism that may be conserved in placental development.[6]

Figure 2: Proposed mechanism of PEG10-mediated activation of the Wnt/β-catenin signaling pathway.

Notch Signaling Pathway

The interaction between PEG10 and the Notch signaling pathway is an area of active investigation. Some studies suggest that upregulated PEG10 expression can activate Notch signaling, which is known to be crucial for cell fate decisions and the maintenance of stem cell populations during embryonic development.[6]

References

- 1. Silencing of Paternally Expressed Gene 10 Inhibits Trophoblast Proliferation and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Paternal Expressed Gene 10 (PEG10) is decreased in early-onset preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a biomolecule, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic efficacy of proteins, peptides, and small molecules.[1][2] PEG linkers are not merely passive spacers but active modulators of a drug's pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth exploration of the core mechanisms by which PEG linkers exert their effects, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in the rational design of next-generation bioconjugates.

Core Mechanisms of Action

The therapeutic benefits of PEGylation stem from several key physicochemical changes imparted to the conjugated molecule. These mechanisms collectively contribute to improved drug performance.

The "Shielding Effect": Steric Hindrance and Its Consequences

The primary mechanism of action of PEG linkers is the creation of a "shielding effect" around the bioconjugate.[5] The long, flexible, and hydrophilic PEG chains form a dynamic, water-rich cloud that sterically hinders the approach of other molecules.[6] This steric barrier has several profound consequences:

-

Reduced Immunogenicity and Antigenicity: The PEG cloud masks antigenic epitopes on the surface of therapeutic proteins, preventing their recognition by the immune system.[7][8] This leads to a significant reduction in the formation of anti-drug antibodies (ADAs), thereby lowering the risk of allergic reactions and loss of efficacy upon repeated administration.[9][10]

-

Protection from Proteolytic Degradation: The steric hindrance provided by the PEG linker physically blocks the access of proteolytic enzymes to the protein's surface, thereby increasing its stability and prolonging its lifespan in circulation.[3][11]

-

Altered Receptor Binding: While beneficial, the shielding effect can also be a drawback. If the PEG chain is attached near the active site of a protein, it can sterically hinder the binding of the protein to its target receptor, potentially reducing its biological activity.[12] Therefore, the site of PEGylation is a critical parameter to control.

Increased Hydrodynamic Radius and Its Impact on Pharmacokinetics

PEGylation dramatically increases the hydrodynamic radius of the bioconjugate, which is the effective size of the molecule as it moves through a fluid.[] This has a major impact on the drug's pharmacokinetic profile:

-

Reduced Renal Clearance: The increased size of the PEGylated molecule prevents its rapid filtration by the kidneys, which is a primary route of elimination for smaller proteins and peptides.[7][14] This leads to a significantly prolonged circulation half-life.

-

Sustained Therapeutic Effect: By reducing the rate of clearance, PEGylation allows for a more sustained and constant plasma concentration of the drug.[7] This can lead to improved clinical effectiveness, especially for drugs where a consistent therapeutic level is crucial.[7]

Enhanced Solubility and Stability

PEG is a highly hydrophilic and water-soluble polymer.[15][16] When conjugated to a poorly soluble drug, the PEG linker can significantly enhance its overall solubility in aqueous environments.[14][17] This is particularly beneficial for hydrophobic small-molecule drugs, facilitating their formulation for intravenous administration.[17] Furthermore, the hydration shell created by the PEG linker can help to stabilize the protein's native conformation, preventing aggregation and improving its shelf life.[16][18]

Quantitative Impact of PEGylation on Bioconjugate Properties

The following tables summarize the quantitative effects of PEGylation on key biopharmaceutical properties.

| Drug/Protein | PEG Size (kDa) | Increase in Serum Half-life | Reference |

| Interferon-α | 12 | ~10-fold | [7] |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~5-fold | [19] |

| Adenosine Deaminase (ADA) | 5 | ~100-fold | [5] |

| α-momorcharin (α-MMC) | 20 | Significant increase (qualitative) | [9] |

Table 1: Effect of PEGylation on Serum Half-life

| Property | Effect of PEGylation | Quantitative Example | Reference |

| Immunogenicity (IgG Titer) | Reduction | ~67% reduction for α-MMC-PEG vs. α-MMC | [9] |

| Solubility | Increase | PEGylated small molecules can be readily dissolved in water for injection. | [14][20] |

| Proteolytic Stability | Increase | PEG provides protection from proteases and peptidases. | [3] |

Table 2: Miscellaneous Effects of PEGylation

Key Experimental Protocols

Accurate characterization of PEGylated bioconjugates is critical for ensuring their quality, safety, and efficacy.[21] The following are detailed protocols for common PEGylation and characterization techniques.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[22][23]

Materials:

-

Protein solution (5-10 mg/mL in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)[22]

-

Amine-reactive PEG-NHS ester (e.g., Y-NHS-40K)[24]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[22]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[22]

-

Reaction tubes

Procedure:

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[23]

-

Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[23]

-

Add a 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution.[25] The final concentration of the organic solvent should not exceed 10%.[23]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[23][25]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.[]

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol describes the conjugation of a maleimide-activated PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.[26][27]

Materials:

-

Thiol-containing protein or peptide solution in a thiol-free buffer (e.g., PBS, pH 7.0)[26]

-

Maleimide-activated PEG

-

Reaction buffer (e.g., PBS, pH 7.0)[27]

Procedure:

-

Dissolve the thiol-containing molecule in the reaction buffer.

-

Prepare a stock solution of the PEG-maleimide in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein/peptide solution.[26][27]

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[26][27]

-

Purify the PEGylated product using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[26]

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying PEGylated proteins from their unreacted counterparts.[][28]

Materials:

-

SEC column (e.g., Superdex 200)[29]

-

Chromatography system with a UV detector

-

Mobile phase (e.g., PBS)

-

Crude PEGylation reaction mixture

Procedure:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject the crude PEGylation reaction mixture onto the column.[22]

-

Elute the components with the mobile phase at a constant flow rate.

-

Monitor the elution profile using UV absorbance at 280 nm.[22]

-

Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.[22]

-

Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the PEGylated product.[22]

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the degree of PEGylation.[30][31]

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)[19][31]

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).[31]

-

Mix the purified PEGylated protein sample with the matrix solution.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[32]

-

Acquire the mass spectrum in the appropriate mass range.

-

The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The difference in mass between adjacent peaks corresponds to the mass of a single PEG chain.

Visualizing the Impact and Workflow of PEGylation

Logical Relationships in PEGylation

Caption: Core mechanisms and outcomes of PEGylation.

Experimental Workflow for PEGylation

Caption: A typical experimental workflow for protein PEGylation.

Signaling Pathway Modulation by a PEGylated Therapeutic

Caption: Action of a PEGylated drug on a signaling pathway.

Conclusion

PEG linkers are a powerful tool in bioconjugation, offering a multitude of benefits that can significantly enhance the therapeutic potential of a drug.[4][33] By understanding the core mechanisms of action—steric hindrance, increased hydrodynamic radius, and improved solubility—researchers can rationally design and optimize PEGylated bioconjugates for improved pharmacokinetic and pharmacodynamic properties. The careful selection of PEG linker size, architecture, and attachment site, coupled with robust purification and characterization, is paramount to developing safe and effective next-generation therapeutics.[10][34]

References

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. creativepegworks.com [creativepegworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 15. m.youtube.com [m.youtube.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. purepeg.com [purepeg.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Protocol for Protein PEGylation [jenkemusa.com]

- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 26. broadpharm.com [broadpharm.com]

- 27. broadpharm.com [broadpharm.com]

- 28. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. biopharminternational.com [biopharminternational.com]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

- 31. benchchem.com [benchchem.com]

- 32. covalx.com [covalx.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEGylation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life, improves stability, and reduces immunogenicity. This guide provides a comprehensive technical overview of protein PEGylation, including the fundamental chemistry, strategic considerations, detailed experimental protocols, and methods for characterization and purification.

Introduction to PEGylation

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1] The process of PEGylation involves the covalent conjugation of PEG chains to a protein, effectively "masking" the protein from the host's immune system and proteolytic enzymes.[2] This modification has profound effects on the pharmacokinetic and pharmacodynamic properties of the protein, leading to significant therapeutic benefits.[3]

Key Advantages of Protein PEGylation:

-

Extended Circulating Half-Life: The increased size of the PEGylated protein reduces its rate of clearance by the kidneys.[4]

-

Reduced Immunogenicity and Antigenicity: The PEG chains sterically hinder the recognition of the protein by antibodies and antigen-presenting cells.[5]

-

Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[1]

-

Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic proteins.[1]

Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein's surface. The choice of PEG reagent and reaction conditions determines the site of attachment and the number of PEG chains conjugated.

First-Generation vs. Second-Generation PEGylation

-

First-Generation PEGylation: This approach involves the random and non-specific attachment of linear PEG chains to multiple sites on the protein, often targeting the abundant primary amine groups of lysine (B10760008) residues. This can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, which may result in a loss of biological activity if PEGylation occurs at or near the active site.[6]

-

Second-Generation PEGylation: This strategy focuses on site-specific attachment of PEG, resulting in a more homogeneous product with preserved biological activity.[7] This can be achieved by using PEG reagents with specific reactivity towards certain amino acid residues or by genetically engineering the protein to introduce a unique conjugation site. Second-generation PEGylation often utilizes branched or Y-shaped PEG structures to provide a greater shielding effect with fewer attachment points.[8]

Common PEGylation Chemistries

The selection of the appropriate PEGylation chemistry is critical for achieving the desired modification.

-

Amine-Reactive PEGylation (targeting Lysine residues and the N-terminus): This is the most common approach due to the abundance of lysine residues on the protein surface. N-hydroxysuccinimidyl (NHS) esters of PEG are widely used to react with primary amines, forming a stable amide bond.[9]

-

Thiol-Reactive PEGylation (targeting Cysteine residues): This method allows for highly specific PEGylation at free cysteine residues. Maleimide-activated PEGs are commonly used to react with the sulfhydryl group of cysteine, forming a stable thioether bond.[10]

-

Disulfide Bridging PEGylation: This technique targets the disulfide bonds within a protein. The disulfide bond is first reduced to yield two free cysteine residues, which are then "re-bridged" with a bifunctional PEG reagent.[11][12]

Quantitative Effects of PEGylation

The impact of PEGylation on a protein's properties is quantifiable and depends on factors such as the size and structure of the PEG, the degree of PEGylation, and the site of attachment.

| Protein | PEG Size (kDa) | Change in Half-Life | Retained Bioactivity (%) | Reference |

| Recombinant Human TIMP-1 | 20 | 25-fold increase (1.1h to 28h) | Partially retained | [2][13] |

| Recombinant Human G-CSF | 20 | ~12-fold increase (3.5h to 42h) | Not specified | [4] |

| Cytochrome c | Not specified | Increased stability | 60-70% | [14] |

| Alpha-1-antitrypsin (AAT) | 40 (2-armed) | Not specified | Not significantly affected | [15] |

| Lysine-deficient TNF-α | 20 (linear) | Not specified | Higher than 5 kDa PEG | [16] |

| Glucagon-like peptide-1 (GLP-1) | 20 | Significantly increased | Similar to unmodified in vivo | [7] |

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the PEGylation of a protein via its primary amine groups.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester (e.g., mPEG-succinimidyl succinate)

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF (for dissolving PEG-NHS ester)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[9]

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.[9]

-

PEGylation Reaction: Add the PEG-NHS ester stock solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of PEG-NHS ester to protein is a common starting point.[8][9]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM.

-

Purification: Proceed immediately to purification of the PEGylated protein to remove unreacted PEG and protein.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide

-

Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing 1 mM EDTA)[10]

-

Reducing agent (e.g., TCEP)

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol)

Procedure:

-

Protein Reduction (if necessary): If the cysteine residue is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[17]

-

PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in the reaction buffer.

-

PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution. A molar ratio of 1.1 to 5 moles of PEG per mole of protein is a common starting range.[10]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.[10]

-

Quenching: Stop the reaction by adding an excess of a free thiol-containing compound like cysteine or β-mercaptoethanol.

-

Purification: Purify the PEGylated protein to remove unreacted reagents and unmodified protein.

Protocol 3: Purification of PEGylated Proteins

Purification is essential to separate the desired PEGylated protein from the reaction mixture, which may contain unreacted protein, excess PEG, and byproducts.[]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from their unmodified counterparts and from smaller unreacted PEG molecules.[]

Procedure:

-

Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., PBS).

-

Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

B. Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of PEGylated species from the un-PEGylated protein and can even resolve proteins with different degrees of PEGylation.[][19]

Procedure:

-

Column Equilibration: Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt binding buffer.

-

Sample Loading: Load the reaction mixture onto the column. The un-PEGylated protein should bind to the resin.

-

Wash: Wash the column with the binding buffer to remove unbound PEGylated protein and excess PEG reagent.

-

Elution: Elute the bound, un-PEGylated protein with a high-salt elution buffer. The PEGylated protein is typically found in the flow-through and wash fractions.

-

Analysis: Analyze the fractions by SDS-PAGE to confirm the separation.

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.

-

SDS-PAGE: Provides a simple way to visualize the increase in molecular weight upon PEGylation.

-

Size Exclusion Chromatography (SEC): Used to determine the purity and aggregation state of the PEGylated protein.[20]

-

Ion Exchange Chromatography (IEX): Can be used to separate and quantify different PEGylated species.[21]

-

Mass Spectrometry (MALDI-TOF, ESI-MS): Confirms the molecular weight of the PEGylated protein and can be used to determine the degree of PEGylation.[19]

-

Circular Dichroism (CD): Assesses the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.[14]

-

In Vitro Bioassays: Measure the biological activity of the PEGylated protein to confirm that it retains its therapeutic function.[7]

Visualizations

Signaling Pathways

Experimental Workflows

Logical Relationships

Conclusion

Protein PEGylation is a powerful and versatile technology that has revolutionized the field of biopharmaceuticals. By carefully selecting the PEGylation strategy, chemistry, and purification methods, it is possible to significantly improve the therapeutic properties of proteins. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement PEGylation in their work, ultimately leading to the development of safer and more effective protein-based therapies.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Protein PEGylation [jenkemusa.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. frontiersin.org [frontiersin.org]

- 13. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 19. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. chromatographyonline.com [chromatographyonline.com]

The Retrotransposon Origin of PEG10: A Technical Guide for Researchers

An In-depth Examination of the Evolutionary History, Molecular Function, and Clinical Relevance of a Domesticated Gene

Paternally Expressed Gene 10 (PEG10) stands as a fascinating example of molecular domestication, where a gene derived from a retrotransposon has been co-opted to perform essential functions in mammalian development.[1][2] Located on human chromosome 7q21, PEG10 is a paternally expressed imprinted gene crucial for placental formation and embryonic development.[1][3][4] Its aberrant expression is increasingly implicated in various malignancies, making it a subject of intense research and a potential target for therapeutic intervention.[3][5][6] This guide provides a comprehensive overview of the retrotransposon origin of PEG10, its molecular functions, associated signaling pathways, and detailed experimental protocols for its study.

Evolutionary Origin: From Retrotransposon to Essential Gene

PEG10 originated from the integration of a Ty3/gypsy family retrotransposon into the genome of a mammalian ancestor.[5][7][8] Unlike most retrotransposon insertions, which are silenced or become non-functional "junk DNA," PEG10 has been conserved across mammalian species, indicating its vital role.[4][5]

The gene structure of PEG10 retains hallmarks of its retroviral past. It contains two overlapping open reading frames, ORF1 and ORF2, which show homology to the gag and pol genes of retroviruses, respectively.[1][9] ORF1 encodes a gag-like protein containing a CCHC-type zinc finger motif, while the fusion of ORF1 and ORF2 through a -1 ribosomal frameshift mechanism produces a larger gag-pol-like protein with an aspartic protease domain.[4][7][10][11] This frameshifting mechanism is a characteristic feature of retroviruses and is rare in eukaryotic cellular genes.[11]

Molecular Functions and Clinical Significance

PEG10 plays a multifaceted role in both normal physiology and disease. Its functions are intrinsically linked to its retroviral-like protein domains.

-

Placental Development: Knockout studies in mice have demonstrated that PEG10 is indispensable for the development of the placenta.[2] Mice lacking a functional Peg10 gene exhibit early embryonic lethality due to severe placental defects, specifically the loss of labyrinth and spongiotrophoblast layers.[2][12] This highlights the critical role of this domesticated gene in establishing the feto-maternal interface required for mammalian viviparity.[9][12]

-

Cell Proliferation and Apoptosis: PEG10 is a potent regulator of cell growth and survival.[4] It has been shown to promote cell proliferation and inhibit apoptosis, a programmed cell death process.[5][13] The anti-apoptotic function of PEG10 is partly mediated through its interaction with SIAH1, a protein that facilitates apoptosis.[14][15] By binding to SIAH1, PEG10 can prevent cell death.[14]

-

Role in Cancer: The pro-proliferative and anti-apoptotic functions of PEG10 are hijacked in several cancers. Overexpression of PEG10 has been documented in a wide range of malignancies, including hepatocellular carcinoma (HCC), bladder cancer, colorectal cancer, and B-cell lymphocytic leukemia.[5][6][11][14][16] In many of these cancers, high PEG10 expression is correlated with tumor progression, metastasis, and poor patient prognosis.[3][5][17]

Quantitative Data on PEG10 Expression

The differential expression of PEG10 in normal versus pathological conditions is a key area of investigation. Below are tables summarizing quantitative data from selected studies.

Table 1: PEG10 mRNA Expression in Preeclampsia

| Condition | Mean Relative PEG10 mRNA Expression (± SD) |

| Normal Pregnancy (n=22) | 0.5832 ± 0.045 |

| Preeclampsia (n=22) | 0.1943 ± 0.035 |

Data extracted from a study on PEG10 expression in placental tissue.[18] The difference between the two groups was statistically significant (P < 0.05).[18]

Table 2: PEG10 Expression in Early vs. Late-Onset Colorectal Cancer (CRC)

| Gene | Log₂(Fold Change) in Early-Onset CRC |

| PEG10 | ~1.5 |

This table shows the differential gene expression in early-onset (≤45 years) versus late-onset (≥65 years) colorectal cancer from The Cancer Genome Atlas (TCGA) data.[19] PEG10 showed significantly increased expression in the early-onset group.[17][19]

Signaling Pathways Involving PEG10

PEG10 exerts its effects by modulating key cellular signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.

The TGF-β signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor invasion and metastasis.[5] PEG10 has a complex and often antagonistic relationship with this pathway. In some contexts, such as chondrosarcoma, PEG10 and TGF-β signaling are mutually inhibitory.[20][21] TGF-β can suppress PEG10 expression, while PEG10 can, in turn, repress TGF-β and Bone Morphogenetic Protein (BMP) signaling by interfering with SMAD protein phosphorylation.[20][21] However, in other cancers like HCC, PEG10 may be involved in activating the canonical TGF-β pathway to promote epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]

Experimental Protocols

Investigating the role of PEG10 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for PEG10 Expression Analysis

This protocol is used to quantify the mRNA levels of PEG10 in cells or tissues.

I. RNA Extraction:

-

Homogenize 50-100 mg of tissue or 0.5-1x10⁷ cells in 1 mL of TRIzol reagent.[22]

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[22]

-

Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.[22]

-

Incubate at room temperature for 2-3 minutes.[22]

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[22]

-

Transfer the upper aqueous phase containing the RNA to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

-

Wash the RNA pellet once with 1 mL of 75% ethanol (B145695).

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

-

Dissolve the RNA in RNase-free water. Quantify RNA concentration and assess purity using a spectrophotometer.

II. cDNA Synthesis (Reverse Transcription):

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.

-

Heat the mixture to 65°C for 5 minutes, then quick-chill on ice.

-

Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTP mix, 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

-

Add 6 µL of the master mix to the RNA/primer mixture.

-

Incubate at 42°C for 50-60 minutes.[22]

-

Inactivate the enzyme by heating to 70°C for 15 minutes.[22] The resulting cDNA can be stored at -20°C.

III. qPCR Reaction:

-

Prepare a reaction mixture containing: 10 µL of 2X SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 5 µL of diluted cDNA (e.g., 10-50 ng), and nuclease-free water to a final volume of 20 µL.[23]

-

Use primers specific for PEG10 and a reference gene (e.g., GAPDH, ACTB).

-

Perform the qPCR using a real-time thermal cycler with the following typical conditions:

-

Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of PEG10 normalized to the reference gene.

In Situ Hybridization (ISH) for PEG10 Localization

This protocol allows for the visualization of PEG10 mRNA expression within the cellular context of a tissue section.

I. Probe Synthesis (Digoxigenin-labeled RNA probe):

-

Linearize 10 µg of a plasmid containing the PEG10 cDNA sequence with an appropriate restriction enzyme.[24]

-

Purify the linearized plasmid DNA.

-

Set up a transcription reaction: 2 µL of linearized plasmid (1 µg), 2 µL of 10X transcription buffer, 2 µL of 10X DIG RNA labeling mix, 1 µL of RNase inhibitor, and 2 µL of RNA polymerase (T7, SP6, or T3).[24]

-

Incubate for 2 hours at 37°C.[24]

-

Remove the DNA template by adding DNase I and incubating for 30 minutes at 37°C.[24]

-

Precipitate the RNA probe with LiCl and ethanol.[24]

-

Resuspend the probe in RNase-free water and store at -80°C.

II. Tissue Preparation and Hybridization:

-

Fix fresh tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate the tissue through an ethanol series and embed in paraffin (B1166041) or polyethylene (B3416737) glycol (PEG).[25][26]

-

Cut 5-10 µm sections and mount them on coated slides.

-

Deparaffinize sections and rehydrate through an ethanol series.

-

Permeabilize the tissue by treating with Proteinase K (10-20 µg/mL) for 10-20 minutes at 37°C.[27]

-

Refix in 4% PFA for 20 minutes.

-

Prehybridize the sections in hybridization buffer for at least 4 hours at 65°C.[24]

-

Denature the DIG-labeled probe by heating at 95°C for 2 minutes and immediately chilling on ice.[27]

-

Add the probe (diluted in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[27]

III. Washing and Detection:

-

Perform stringent washes using SSC buffers to remove the unbound probe.

-

Block the sections with a blocking solution (e.g., containing sheep serum) for 1 hour.

-

Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively with a suitable buffer (e.g., NTMT).

-

Develop the color reaction by adding NBT/BCIP substrate until the desired signal intensity is reached.[24]

-

Stop the reaction, counterstain if desired, dehydrate, and mount.

Generation of a PEG10 Knockout Mouse Model via CRISPR-Cas9

This protocol outlines the general steps for creating a PEG10 knockout mouse model to study its function in vivo.

I. Design and Preparation of CRISPR Components:

-

Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of a critical exon of the Peg10 gene.[28][29]

-

Synthesize the sgRNAs and the Cas9 mRNA.

II. Microinjection into Zygotes:

-

Harvest zygotes from superovulated female mice.

-

Prepare a microinjection mix containing Cas9 mRNA and the two sgRNAs.

-

Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.

III. Embryo Transfer and Generation of Founder Mice:

-

Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Allow the surrogate mothers to carry the embryos to term.

-

Genotype the resulting pups (F0 generation) by PCR and sequencing to identify individuals with deletions in the Peg10 gene.

IV. Breeding and Colony Maintenance:

-

Breed the identified founder mice with wild-type mice to establish germline transmission of the knockout allele.

-

Intercross heterozygous (Peg10+/-) mice to generate homozygous knockout (Peg10-/-) offspring. Note that homozygous deletion of Peg10 results in embryonic lethality.[2]

Conclusion

The PEG10 gene represents a remarkable evolutionary journey from a mobile genetic element to an integral component of mammalian biology. Its essential role in placental development underscores the profound impact that retrotransposons can have on shaping organismal evolution. Furthermore, the dysregulation of PEG10 in numerous cancers highlights its significance as both a biomarker and a potential therapeutic target. A thorough understanding of its retrotransposon origins, molecular functions, and involvement in signaling pathways is crucial for researchers and drug development professionals seeking to unravel the complexities of development and disease. The experimental approaches detailed in this guide provide a framework for further investigation into this unique and clinically relevant gene.

References

- 1. A retrotransposon-derived gene, PEG10, is a novel imprinted gene located on human chromosome 7q21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. PEG10 - Wikipedia [en.wikipedia.org]

- 5. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene - PEG10 [maayanlab.cloud]

- 7. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. PEG10 paternally expressed 10 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 12. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1. | BioGRID [thebiogrid.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Differential Expression of PEG10 Contributes to Aggressive Disease in Early Versus Late-Onset Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. geneticsmr.org [geneticsmr.org]

- 19. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. diacomp.org [diacomp.org]

- 24. sdbonline.org [sdbonline.org]

- 25. In situ hybridization using PEG-embedded tissue and riboprobes: increased cellular detail coupled with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. docs.abcam.com [docs.abcam.com]

- 28. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]

An In-depth Technical Guide to Discrete Length PEG Spacers in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of discrete length polyethylene (B3416737) glycol (PEG) spacers, detailing their synthesis, properties, and applications in modern research, particularly in bioconjugation, drug delivery, and proteomics. We delve into the advantages of monodisperse PEGs over traditional polydisperse mixtures, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of PEGylated molecules.

Introduction: The Advent of Precision with Discrete PEG Spacers

PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics and research tools.[1][2] Traditionally, this process utilized polydisperse PEGs, which are heterogeneous mixtures of polymers with a range of molecular weights.[1][3] This heterogeneity introduces variability in the final conjugate, complicating characterization, and potentially leading to inconsistent biological activity.[2]

The development of discrete PEG (dPEG®) spacers, which are single molecular weight compounds with a precisely defined number of ethylene (B1197577) oxide units, represents a paradigm shift in the field.[1] This monodispersity ensures the production of homogeneous conjugates with improved batch-to-batch reproducibility, predictable pharmacological profiles, and enhanced safety.[4] Discrete PEGs are synthesized via a stepwise organic chemistry methodology, avoiding conventional polymerization and chromatographic separation techniques, which results in a product of defined chain length, molecular weight, and purity.[1]

The primary benefits of incorporating discrete PEG spacers include:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG mitigates the aggregation of hydrophobic molecules, such as cytotoxic payloads in antibody-drug conjugates (ADCs), thereby improving their solubility and stability.[4][5]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and shield it from enzymatic degradation, leading to a longer circulation half-life.[2][3]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, reducing the likelihood of an immune response.[6][7]

-

Precise Control over Physicochemical Properties: The defined length of discrete PEGs allows for fine-tuning of the conjugate's properties, such as drug-to-antibody ratio (DAR) in ADCs, to optimize therapeutic efficacy.[6][8]

Physicochemical Properties of Discrete PEG Spacers

The ability to select a discrete PEG spacer with a specific length and molecular weight is a key advantage in designing conjugates with desired properties. The following table summarizes the physicochemical properties of a selection of linear discrete PEG spacers.

| Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) |

| 2 | 88.11 | 7.1 |

| 3 | 132.16 | 10.6 |

| 4 | 176.21 | 14.2 |

| 6 | 264.32 | 21.3 |

| 8 | 352.42 | 28.4 |

| 12 | 528.63 | 42.6 |

| 24 | 1057.26 | 85.2 |

| 36 | 1585.89 | 127.8 |

| 48 | 2114.52 | 170.4 |

Note: The approximate length is calculated based on a length of 3.55 Å per ethylene glycol unit.

Key Applications of Discrete PEG Spacers

Discrete PEG spacers are integral components in a wide range of research applications, from targeted drug delivery to proteomics.

Antibody-Drug Conjugates (ADCs)

In ADCs, discrete PEG linkers are crucial for connecting a potent cytotoxic payload to a monoclonal antibody.[4] The PEG spacer enhances the solubility of hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[6][7] The length of the PEG spacer can be optimized to balance pharmacokinetic benefits with maintaining potent cytotoxicity.[2]

Impact of PEG Spacer Length on ADC Pharmacokinetics

| PEG Spacer Length | Clearance (mL/day/kg) in Rats |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Adapted from Burke et al., 2017.[6] |

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Discrete PEG linkers are often used to improve the solubility and cell permeability of PROTACs and to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[9]

Bioconjugation and Proteomics

Discrete PEG spacers are widely used as crosslinkers in bioconjugation to link proteins, peptides, and other biomolecules.[10] They are available with a variety of functional groups, such as NHS esters for reacting with amines and maleimides for reacting with thiols, allowing for versatile conjugation strategies.[11] In proteomics, PEGylated reagents can be used for protein labeling and quantification.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving discrete PEG spacers.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-functionalized payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEGn-Payload

-

PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution (typically 1-10 mg/mL) with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[6]

-

-

Conjugation:

-

Remove the excess TCEP by buffer exchange into PBS, pH 7.4.

-

Immediately add a 10-20 fold molar excess of the Maleimide-PEGn-Payload solution (typically a 10 mM stock in DMSO) to the reduced antibody.[3]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]

-

-

Purification:

-

Purify the ADC from unreacted payload and linker using a pre-equilibrated SEC column with PBS, pH 7.4.[6]

-

-

Characterization:

Protocol for Characterization of PEGylated Proteins by LC-MS

This protocol describes a general method for analyzing PEGylated proteins to determine the extent and sites of PEGylation.

Materials: